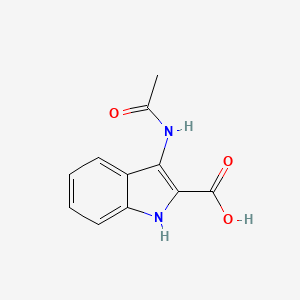

3-乙酰氨基-1H-吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

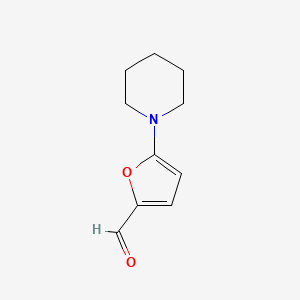

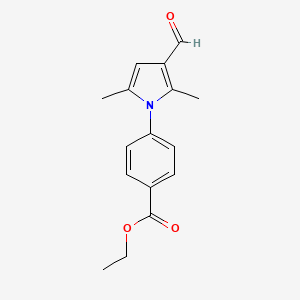

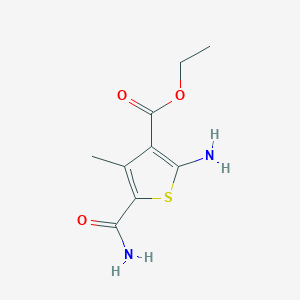

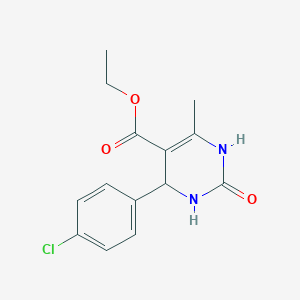

The synthesis of 3-Acetylamino-1H-indole-2-carboxylic acid derivatives and related compounds involves multiple steps, including condensation reactions, Ullmann reactions, and reactions with sulfur-containing substituents. For instance, novel indole-2-carboxylic acids with amino- and sulfur-containing substituents have been synthesized via Ullmann reactions and further modification processes (Unangst, Connor, & Stabler, 1987). Another approach involves the use of oxalyl chloride in dry dichloromethane for the synthesis of derivatives from 1-Propyl-1H-indole-2-carboxylic acid (Raju et al., 2015).

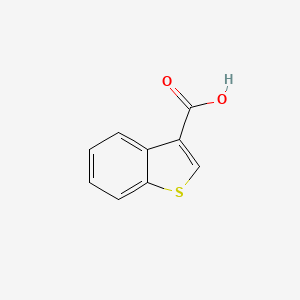

Molecular Structure Analysis

The molecular structure of 3-Acetylamino-1H-indole-2-carboxylic acid and its derivatives has been elucidated through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectroscopy. These methods provide insights into the functional groups, molecular symmetry, and overall conformation of the molecules. An example of molecular structure elucidation can be seen in the synthesis of a functionalized cyclohexene skeleton related to GS4104, where NMR studies confirmed the absolute configurations of the key intermediates (Cong & Yao, 2006).

Chemical Reactions and Properties

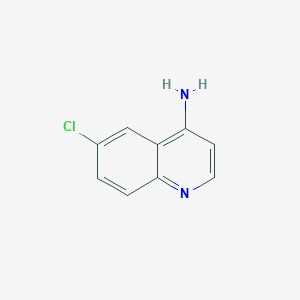

3-Acetylamino-1H-indole-2-carboxylic acid and its derivatives undergo various chemical reactions, highlighting their reactivity and chemical properties. Reactions include ring-closing metathesis, aza-Friedel-Crafts reactions, and transformations involving acetyl and amino groups. These reactions are pivotal for generating a wide array of 3-substituted indoles with potential biological activities (Shirakawa & Kobayashi, 2006).

科学研究应用

HIV-1 整合酶抑制

3-乙酰氨基-1H-吲哚-2-羧酸: 衍生物已被鉴定为强效的 HIV-1 整合酶链转移过程抑制剂 。这是 HIV 复制周期中的一个关键步骤,病毒 DNA 在其中整合到宿主基因组中。 该化合物中的吲哚核心和 C2 羧基与整合酶活性位点内的两个 Mg²⁺ 离子螯合,有效地抑制了酶的功能 。

抗病毒药物设计

3-乙酰氨基-1H-吲哚-2-羧酸衍生物的结构灵活性允许与病毒 DNA 产生更强的 π-堆积相互作用 。 这种相互作用对于抗病毒药物的设计至关重要,因为它增强了抑制剂与病毒 DNA 的结合亲和力,从而提高了药物的疗效 。

分子对接研究

包括3-乙酰氨基-1H-吲哚-2-羧酸在内的吲哚衍生物被用于分子对接研究,以预测候选药物与靶酶活性位点的取向 。这种应用在药物发现和开发中至关重要,用于根据其结合亲和力识别潜在的抑制剂。

分析化学

安全和危害

属性

IUPAC Name |

3-acetamido-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6(14)12-9-7-4-2-3-5-8(7)13-10(9)11(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFDHYBEJIZTDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349392 |

Source

|

| Record name | 3-Acetylamino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56545-53-0 |

Source

|

| Record name | 3-Acetylamino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)